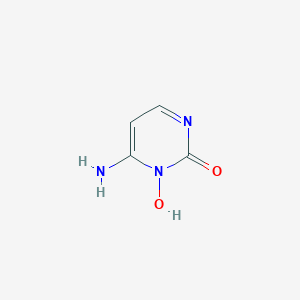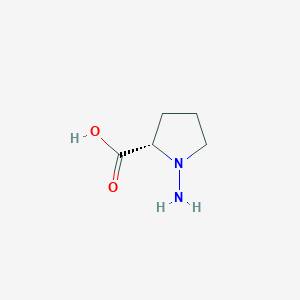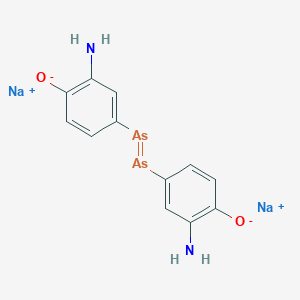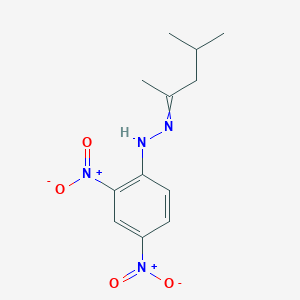
6-Amino-1-hydroxypyrimidin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1-hydroxypyrimidin-2(1h)-one, commonly known as AHP, is a chemical compound that has been extensively researched for its potential applications in various fields such as medicine, agriculture, and material science. AHP is a heterocyclic compound that contains nitrogen and oxygen atoms in its structure. In
Aplicaciones Científicas De Investigación
AHP has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, AHP has been shown to have antiviral, antibacterial, and antitumor properties. AHP has also been studied for its potential use as a diagnostic tool for cancer. In agriculture, AHP has been shown to have herbicidal and insecticidal properties. In material science, AHP has been studied for its potential use in the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of AHP is not fully understood. However, it is believed that AHP acts by inhibiting the activity of enzymes that are essential for the growth and survival of cells. AHP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA.
Efectos Bioquímicos Y Fisiológicos
AHP has been shown to have several biochemical and physiological effects. In vitro studies have shown that AHP inhibits the growth of various cancer cell lines. AHP has also been shown to inhibit the replication of HIV-1 and other viruses. In vivo studies have shown that AHP has antitumor activity in animal models. AHP has also been shown to have herbicidal and insecticidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AHP in lab experiments is that it is a relatively simple compound to synthesize. AHP is also stable under normal laboratory conditions. However, one limitation of using AHP in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity.
Direcciones Futuras
There are several future directions for research on AHP. One direction is to further explore its potential applications in medicine, agriculture, and material science. Another direction is to elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific inhibitors of its activity. Additionally, research could be focused on the synthesis of novel derivatives of AHP with improved properties.
Métodos De Síntesis
The synthesis of AHP can be achieved through several methods, including the reaction of uracil with hydroxylamine hydrochloride, the reaction of uracil with nitrous acid, and the reaction of uracil with sodium nitrite and hydroxylamine hydrochloride. However, the most commonly used method is the reaction of uracil with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. This method yields AHP in high purity and yield.
Propiedades
Número CAS |
1806-61-7 |
|---|---|
Nombre del producto |
6-Amino-1-hydroxypyrimidin-2(1h)-one |
Fórmula molecular |
C4H5N3O2 |
Peso molecular |
127.1 g/mol |
Nombre IUPAC |
6-amino-1-hydroxypyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O2/c5-3-1-2-6-4(8)7(3)9/h1-2,9H,5H2 |
Clave InChI |
YSQOZBXFSNQQJT-UHFFFAOYSA-N |
SMILES |
C1=C(N(C(=O)N=C1)O)N |
SMILES canónico |
C1=C(N(C(=O)N=C1)O)N |
Otros números CAS |
1806-61-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)


![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)





